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molecular formula C11H12O2 B2933526 4-Cyclopropyl-2-methylbenzoic acid CAS No. 909698-10-8

4-Cyclopropyl-2-methylbenzoic acid

Cat. No. B2933526
M. Wt: 176.215
InChI Key: HMTLOHPHMSYDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299077B2

Procedure details

Methyl 4-cyclopropyl-2-methylbenzoate (32.00 g, 168 mmol), 250 mL of 5 M aqueous sodium hydroxide, and 150 mL of methanol were stirred at 85° for 18 hr. Cooled the reaction mixture to room temperature and concentrated in vacuo. Dissolved the white residue in 500 mL of water, cooled the solution in an ice bath, and added 120 mL of concentrated hydrochloric acid. A white precipitate formed. Extracted the aqueous mixture with 2×250 mL EtOAc. Combined the organic extracts and washed with 250 mL brine. Dried the solution over MgSO4 and concentrated in vacuo to obtain 4-cyclopropyl-2-methylbenzoic acid as an off-white solid (29.52 g, 168 mmol). MS (ESI) MS (ESI) 175.0 (M-H)−.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:13]=[CH:12][C:7]([C:8]([O:10]C)=[O:9])=[C:6]([CH3:14])[CH:5]=2)[CH2:3][CH2:2]1.[OH-].[Na+]>CO>[CH:1]1([C:4]2[CH:13]=[CH:12][C:7]([C:8]([OH:10])=[O:9])=[C:6]([CH3:14])[CH:5]=2)[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C1(CC1)C1=CC(=C(C(=O)OC)C=C1)C
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Dissolved the white residue in 500 mL of water
TEMPERATURE
Type
TEMPERATURE
Details
cooled the solution in an ice bath
ADDITION
Type
ADDITION
Details
added 120 mL of concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
EXTRACTION
Type
EXTRACTION
Details
Extracted the aqueous mixture with 2×250 mL EtOAc
WASH
Type
WASH
Details
washed with 250 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried the solution over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC(=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 168 mmol
AMOUNT: MASS 29.52 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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